(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
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Overview
Description
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
, also known as OPB-9195, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It has been identified as a selective non-steroidal agonist of the G-protein coupled bile acid receptor-1 (GPBAR1) .
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
This compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . It shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .
Biochemical Pathways
The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The result of the compound’s action is the modulation of metabolic and inflammatory responses. By selectively activating GPBAR1, it can potentially treat metabolic and inflammatory diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Future Directions
The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
has potential applications in the treatment of metabolic and inflammatory diseases . The pharmacokinetic properties of similar compounds suggest that the 1,2,4-oxadiazol scaffold might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders .
Biochemical Analysis
Biochemical Properties
This compound has been identified as a potent agonist of the G-protein bile acid receptor 1 (GPBAR1) . It interacts with GPBAR1, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This interaction is selective, showing high selectivity over other bile acid receptors .
Cellular Effects
The activation of GPBAR1 by (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone influences various cellular processes. It stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with GPBAR1 . This binding activates the receptor, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Its ability to induce mRNA expression of the GPBAR1 target gene suggests potential long-term effects on cellular function .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-14(9-1-2-11-12(5-9)20-8-19-11)17-4-3-10(6-17)13-15-7-21-16-13/h1-2,5,7,10H,3-4,6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUVCJLVTZUARP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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